molecular formula C10H15NO2S B019140 Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate CAS No. 105284-81-9

Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate

Cat. No.: B019140
CAS No.: 105284-81-9
M. Wt: 213.3 g/mol
InChI Key: SUILLIRPBMOEJB-UHFFFAOYSA-N
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Description

Bisphenol A diglycidyl ether is an organic compound that serves as a key component in many epoxy resin formulations. It is a colorless, viscous liquid, although commercial samples can appear pale straw-colored. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the following steps:

    Reaction with Epichlorohydrin: Bisphenol A reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form bisphenol A diglycidyl ether.

    Purification: The crude product is then purified to remove any unreacted bisphenol A and by-products.

The reaction conditions generally include maintaining a temperature range of 50-70°C and using an excess of epichlorohydrin to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of bisphenol A diglycidyl ether involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often subjected to further purification steps, such as distillation or crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bisphenol A diglycidyl ether undergoes various chemical reactions, including:

    Epoxide Ring-Opening Reactions: This is the most common reaction, where the epoxide rings are opened by nucleophiles such as amines, acids, or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of bisphenol A and glycerol derivatives.

    Polymerization: It can polymerize to form high molecular weight epoxy resins when reacted with curing agents.

Common Reagents and Conditions

    Amines: Used in curing reactions to form cross-linked epoxy networks.

    Acids: Can catalyze the ring-opening of the epoxide groups.

    Alcohols: React with the epoxide groups to form ether linkages.

Major Products Formed

    Epoxy Resins: Formed through polymerization and curing reactions.

    Hydrolyzed Products: Bisphenol A and glycerol derivatives from hydrolysis reactions.

Scientific Research Applications

Bisphenol A diglycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of bisphenol A diglycidyl ether involves the opening of its epoxide rings, which can then react with various nucleophiles. This reactivity is the basis for its use in forming cross-linked polymer networks in epoxy resins. The compound can also interact with biological molecules, potentially disrupting endocrine functions by mimicking or interfering with hormone activity .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol F diglycidyl ether: Similar in structure but derived from bisphenol F instead of bisphenol A.

    Epichlorohydrin: A precursor in the synthesis of bisphenol A diglycidyl ether.

    Bisphenol A: The starting material for the synthesis of bisphenol A diglycidyl ether.

Uniqueness

Bisphenol A diglycidyl ether is unique due to its specific reactivity and the properties it imparts to epoxy resins. Its ability to form strong, durable, and chemically resistant materials makes it indispensable in various industrial applications. Additionally, its potential biological effects distinguish it from other similar compounds, warranting further research into its safety and environmental impact .

Properties

CAS No.

105284-81-9

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3

InChI Key

SUILLIRPBMOEJB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)CN1CCCC1=S

Canonical SMILES

CCOC(=O)C(=C)CN1CCCC1=S

Synonyms

1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester

Origin of Product

United States

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